molecular formula C23H30N6O2 B5518631 N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

Katalognummer: B5518631
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: JVGHPIOCDMREBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C23H30N6O2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.24302422 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nonaqueous Capillary Electrophoresis

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for Imatinib Mesylate (IM) and related substances, including NDI, a compound structurally related to the requested chemical. This method offers potential for quality control in pharmaceutical analysis, indicating the importance of such compounds in ensuring drug purity and effectiveness (Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study reveals the metabolic pathways of a compound with a complex structure akin to the one of interest, highlighting the relevance of understanding metabolic processes for the development of effective cancer treatments (Gong et al., 2010).

Histone Deacetylase Inhibitor

Zhou et al. (2008) described the synthesis, biological evaluation, and clinical potential of MGCD0103, a compound that selectively inhibits histone deacetylases. This research underscores the therapeutic potential of benzamide derivatives in cancer treatment through epigenetic modulation, suggesting a similar potential for the chemical compound (Zhou et al., 2008).

Synthesis of Novel Compounds

Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from Visnaginone and Khellinone for anti-inflammatory and analgesic applications demonstrates the versatility of benzamide derivatives in drug development. This study provides insight into the chemical manipulation of benzamide derivatives for creating effective pharmaceutical agents (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Carboxamides

Norman et al. (1996) synthesized heterocyclic analogs of 1192U90, evaluating their potential as antipsychotic agents. The study illustrates the process of discovering new therapeutic agents by modifying benzamide derivatives, indicating a broad research interest in compounds similar to the one requested (Norman et al., 1996).

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the biological system it interacts with. While specific information on this compound was not found, many piperidine derivatives are used in the pharmaceutical industry and have various mechanisms of action .

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential uses in the pharmaceutical industry, given the presence of functional groups common in many pharmaceutical compounds .

Eigenschaften

IUPAC Name

N-[2-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-18-16-20(27-10-6-3-7-11-27)26-23(25-18)29-14-12-28(13-15-29)21(30)17-24-22(31)19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGHPIOCDMREBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.